

N-(2,2-dimethoxyethyl)cyclohexanamine: A Technical Overview and Research Perspective

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Compound of Interest

Compound Name: N-(2,2-dimethoxyethyl)cyclohexanamine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring and a dimethoxyethyl group. While specific research on this compound is limited, its structural motifs suggest potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a proposed synthetic protocol based on established chemical reactions, and a discussion of its potential biological activities extrapolated from related N-substituted cyclohexanamine derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and similar molecules.

Chemical and Physical Properties

N-(2,2-dimethoxyethyl)cyclohexanamine, with the CAS number 99863-45-3, is a chemical entity that has been cataloged in several chemical databases.^[1] Its fundamental properties are summarized in the table below. The hydrochloride salt of this compound is also known and registered under the CAS number 97552-62-0.

Property	Value	Source
IUPAC Name	N-(2,2-dimethoxyethyl)cyclohexanamine	BOC Sciences[1]
Synonyms	Cyclohexyl-(2,2-dimethoxyethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine	BOC Sciences[1]
CAS Number	99863-45-3	BOC Sciences[1]
Molecular Formula	C10H21NO2	BOC Sciences[1]
Molecular Weight	187.28 g/mol	BOC Sciences[1]

Synthesis Protocol: Reductive Amination

A prevalent and efficient method for the synthesis of secondary amines is through the reductive amination of a carbonyl compound with a primary amine.[2][3][4][5][6] For the synthesis of **N-(2,2-dimethoxyethyl)cyclohexanamine**, a logical approach involves the reaction of cyclohexanone with aminoacetaldehyde dimethyl acetal.

Proposed Experimental Protocol

Reaction: Cyclohexanone + Aminoacetaldehyde dimethyl acetal → **N-(2,2-dimethoxyethyl)cyclohexanamine**

Materials:

- Cyclohexanone
- Aminoacetaldehyde dimethyl acetal
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Acetic acid (catalyst)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of cyclohexanone (1.0 equivalent) in the chosen solvent (DCM or DCE), add aminoacetaldehyde dimethyl acetal (1.0-1.2 equivalents).
- Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), to the reaction mixture in portions.
- Continue to stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- The crude **N-(2,2-dimethoxyethyl)cyclohexanamine** can be purified by column chromatography on silica gel.

Characterization Data (Hypothetical)

While specific spectral data for **N-(2,2-dimethoxyethyl)cyclohexanamine** is not readily available in the public domain, the following table outlines the expected characterization data based on its structure and general principles of spectroscopy.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the cyclohexyl protons, the methoxy protons (a singlet integrating to 6H), the methylene protons adjacent to the nitrogen and the methoxy groups, and the methine proton on the cyclohexane ring attached to the nitrogen.
¹³ C NMR	Peaks for the carbons of the cyclohexane ring, the two equivalent methoxy carbons, the methylene carbons, and the acetal carbon.[7][8]
FT-IR	Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aliphatic), and C-O stretching (for the acetal).
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound (187.28 g/mol). Fragmentation patterns would likely show the loss of methoxy groups or cleavage of the bond between the cyclohexane ring and the nitrogen.

Potential Biological Activities and Research Areas

Although no specific biological activities have been reported for **N-(2,2-dimethoxyethyl)cyclohexanamine**, the broader class of N-substituted cyclohexanamine derivatives has been investigated for various pharmacological properties.[9][10][11][12][13]

This suggests that the title compound could serve as a scaffold or intermediate for the synthesis of biologically active molecules.

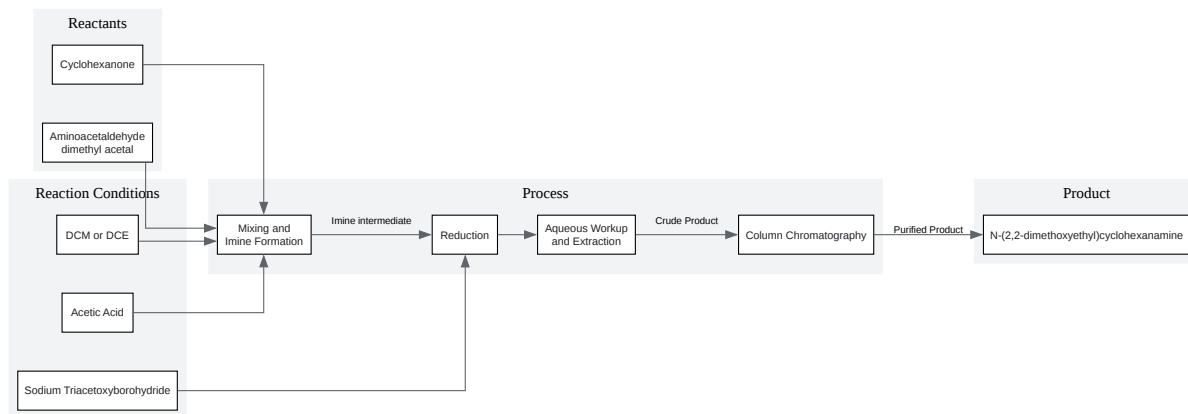
Potential areas of investigation include:

- **Antimicrobial Activity:** Many amine derivatives, including some cyclohexanamines, have demonstrated antibacterial and antifungal properties.[\[9\]](#)[\[12\]](#)
- **Anticancer Activity:** Certain complex amine structures incorporating a cyclohexane moiety have been explored for their potential as anticancer agents.
- **Neurological Activity:** The cyclohexanamine scaffold is present in some compounds with activity in the central nervous system.

It is important to emphasize that these are speculative areas of research based on the activities of structurally related compounds. Any investigation into the biological effects of **N-(2,2-dimethoxyethyl)cyclohexanamine** would require rigorous in vitro and in vivo testing.

Experimental and Logical Workflow Diagrams

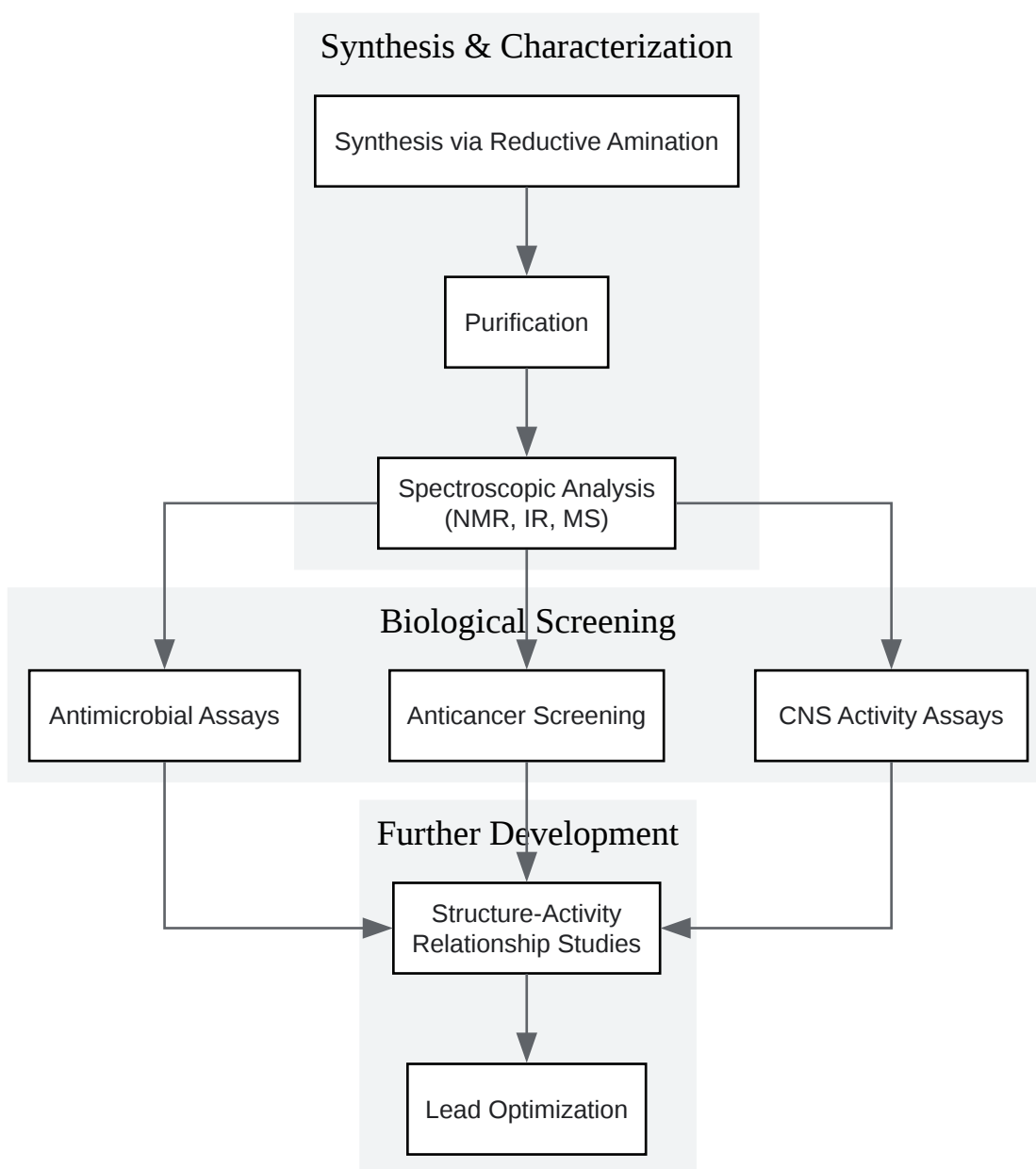
Synthesis Workflow



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Caption: Proposed synthesis workflow for **N-(2,2-dimethoxyethyl)cyclohexanamine**.

Research Logic Flow



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Caption: Logical flow for the investigation of **N-(2,2-dimethoxyethyl)cyclohexanamine**.

Conclusion

N-(2,2-dimethoxyethyl)cyclohexanamine represents a simple yet potentially versatile chemical building block. While direct experimental data on this compound is scarce, established synthetic methodologies, such as reductive amination, provide a clear path to its

synthesis. The structural similarity to other biologically active N-substituted cyclohexanamines suggests that it could be a valuable starting point for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full potential in medicinal chemistry and drug discovery.

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